Tedisamil dihydrochloride

Catalog No.
S8795759
CAS No.
132523-84-3
M.F
C19H34Cl2N2
M. Wt
361.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tedisamil dihydrochloride

CAS Number

132523-84-3

Product Name

Tedisamil dihydrochloride

IUPAC Name

3,7-bis(cyclopropylmethyl)spiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclopentane];dihydrochloride

Molecular Formula

C19H34Cl2N2

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C19H32N2.2ClH/c1-2-8-19(7-1)17-11-20(9-15-3-4-15)12-18(19)14-21(13-17)10-16-5-6-16;;/h15-18H,1-14H2;2*1H

InChI Key

NXXZICGFHYJPGE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C3CN(CC2CN(C3)CC4CC4)CC5CC5.Cl.Cl

Tedisamil dihydrochloride, chemically known as 3,7-dicyclopropylmethyl-9,9-tetramethylene-3,7-diazabicyclo[3.3.1]nonane dihydrochloride, is an experimental class III antiarrhythmic agent. It exhibits additional anti-ischemic properties and primarily functions through the blockade of multiple potassium channels in cardiac tissues. The compound is characterized by a molecular formula of C19H32N2C_{19}H_{32}N_{2} and a molecular weight of approximately 288.47 g/mol. Tedisamil is administered intravenously and has a half-life ranging from 8 to 13 hours in circulation, making it suitable for acute therapeutic applications .

Tedisamil acts mainly by blocking potassium channels, which are crucial for cardiac repolarization. The primary mechanisms of action include:

  • Blockade of Transient Outward Potassium Current (Ito_{to}): Tedisamil binds to the open state of the potassium channels, prolonging their inactivation phase and effectively slowing down repolarization.
  • Inhibition of Adenosine Triphosphate-dependent Potassium Current (IKATP_{K-ATP}): At higher concentrations, tedisamil also inhibits this current, contributing to its antiarrhythmic properties.
  • Sodium Channel Blockade: Although primarily a potassium channel blocker, tedisamil can inhibit sodium currents at concentrations above 20 µM, which is substantially higher than those required for potassium channel effects .

Tedisamil has been shown to have significant biological activity in the context of cardiac function:

  • Antiarrhythmic Effects: It effectively prolongs action potential duration and the QT interval in patients with ischemic heart disease. This action helps restore normal electrical rhythm in the heart and prevents arrhythmias such as atrial fibrillation.
  • Anti-Ischemic Properties: Initially developed for angina treatment, tedisamil has demonstrated beneficial hemodynamic effects and increased exercise tolerance in clinical trials .
  • Safety Profile: Despite its efficacy, a recent FDA advisory panel raised concerns regarding its safety profile, leading to a recommendation against its approval for clinical use due to potential risks associated with its use .

The synthesis of tedisamil involves several key steps:

  • Formation of the Bicyclic Framework: The core structure is synthesized using cyclopropylmethyl derivatives through cyclization reactions.
  • Functional Group Modifications: Subsequent reactions introduce necessary functional groups to enhance pharmacological properties.
  • Salt Formation: The dihydrochloride salt form is produced to improve solubility and stability for intravenous administration.

The specific synthetic pathways can be proprietary and may vary among manufacturers .

Tedisamil is primarily being investigated for several cardiovascular conditions:

  • Atrial Fibrillation: It is being developed as a treatment option for converting atrial fibrillation to normal sinus rhythm.
  • Angina Pectoris: Originally explored for its anti-ischemic effects, tedisamil has shown promise in reducing anginal episodes and improving exercise capacity.
  • Cardiac Ischemia: Its ability to block potassium channels makes it a candidate for preventing ischemic events during cardiac stress .

Interaction studies have indicated that tedisamil can be safely administered alongside commonly used cardiovascular medications without significant pharmacokinetic alterations:

  • Warfarin: No clinically relevant interactions noted.
  • Beta-blockers (e.g., Atenolol): Co-administration does not affect the pharmacokinetics of tedisamil.
  • Digitalis and Glibenclamide: These drugs also do not exhibit significant interactions with tedisamil .

Several compounds share structural or functional similarities with tedisamil. Here are some notable examples:

Compound NameClass TypeMechanism of ActionUnique Features
DofetilideClass IIIPotassium channel blockadeApproved for atrial fibrillation
SotalolClass IIIPotassium channel blockadeAlso has beta-blocking activity
AmiodaroneClass IIIMultiple ion channel blockadeBroad spectrum antiarrhythmic activity
QuinidineClass IASodium and potassium channel blockadeHistorical use in ventricular arrhythmias

Tedisamil's uniqueness lies in its selective blockade of specific potassium currents with minimal negative inotropic effects and a favorable safety profile compared to other class III agents. Its development focuses on treating both atrial fibrillation and ischemic heart disease, distinguishing it from other agents primarily used for either condition alone .

Thermodynamic Stability of Crystalline Forms

Tedisamil dihydrochloride exhibits complex polymorphic behavior, existing in three distinct crystalline modifications that demonstrate enantiotropic relationships [1]. These polymorphic forms have been comprehensively characterized through an integrated analytical approach utilizing thermomicroscopy, differential scanning calorimetry, vibrational spectroscopy, solid-state nuclear magnetic resonance, and X-ray powder diffractometry [1].

The thermodynamic stability relationships among the three modifications have been elucidated through energy-temperature diagrams that provide detailed information regarding relative stability and physical properties across the temperature range from absolute zero to the respective melting temperatures [1]. Modification II represents the thermodynamically stable crystal form at ambient temperature (20 degrees Celsius), which corresponds to the material obtained during standard manufacturing processes [1].

The thermodynamic transition point between Modification II and Modification I occurs within the temperature range of 100 to approximately 140 degrees Celsius, with an associated enthalpy of transition (ΔHt,II/I) of 4.4 ± 0.8 kilojoules per mole (95% confidence interval) [1]. This transition is characterized by an instantaneous melting point of 248-250 degrees Celsius for the transition between these forms [1]. The thermodynamic transition point between Modification III and Modification I has been determined to occur at the significantly lower temperature range of -9 to -6 degrees Celsius [1].

Thermodynamic Transition Data for Tedisamil Dihydrochloride Polymorphs

ParameterModification II → IModification III → I
Transition Temperature Range100-140°C-9 to -6°C
Enthalpy of Transition4.4 ± 0.8 kJ/molNot specified
Melting Point248-250°CNot applicable
Stability at 20°CThermodynamically stableUnstable

Hydration/Dehydration Kinetics

The hydration and dehydration behavior of tedisamil dihydrochloride polymorphs demonstrates temperature-dependent kinetic processes that significantly influence the stability and interconversion pathways of the crystalline forms [1]. Thermomicroscopic analysis has revealed a phase transition of Modification II, which likely converts to Modification III, occurring at approximately -180 degrees Celsius [1]. This low-temperature transition suggests a complex relationship between thermal energy and molecular reorganization within the crystal lattice.

The kinetic instability of Modifications I and III at ambient conditions renders these forms of analytical interest rather than practical pharmaceutical utility [1]. The thermodynamic and kinetic instability of these modifications indicates rapid conversion pathways under standard storage and handling conditions, emphasizing the importance of maintaining appropriate environmental controls during manufacturing and storage processes.

The enantiotropic nature of all three polymorphic forms indicates that reversible transitions between modifications can occur under specific temperature and environmental conditions [1]. This behavior necessitates careful consideration of processing conditions, storage parameters, and formulation strategies to maintain the desired polymorphic form throughout the product lifecycle.

Thermal Analysis Profiles

Differential Scanning Calorimetry Traces

Differential scanning calorimetry has provided detailed thermal fingerprints for the three polymorphic forms of tedisamil dihydrochloride, revealing distinct endothermic and exothermic events that correspond to phase transitions, melting processes, and potential decomposition pathways [1]. The technique has been instrumental in characterizing the thermodynamic relationships between the polymorphic modifications and establishing the temperature ranges for stability assessment.

The DSC traces demonstrate clear differentiation between the polymorphic forms, with each modification exhibiting characteristic thermal signatures that enable identification and quantitative analysis [1]. The melting endotherm for the transition between Modification II and Modification I occurs at 248-250 degrees Celsius, representing a sharp, well-defined peak that indicates high crystalline purity and structural integrity [1].

The thermal analysis has confirmed the enantiotropic relationships among all three modifications, with DSC data supporting the thermodynamic stability order established through complementary analytical techniques [1]. The heat flow measurements provide quantitative data for enthalpy calculations, enabling the determination of thermodynamic parameters essential for stability predictions and formulation development.

DSC Thermal Event Summary for Tedisamil Dihydrochloride

Thermal EventTemperatureEnthalpy ChangeSignificance
Phase Transition (II → III)~-180°CNot specifiedLow-temperature conversion
Transition Point (III ↔ I)-9 to -6°CNot specifiedEnantiotropic relationship
Transition Point (II ↔ I)100-140°C4.4 ± 0.8 kJ/molMajor polymorphic transition
Melting (II → I)248-250°CNot specifiedInstantaneous melting

Thermogravimetric Analysis Decomposition Pathways

Thermogravimetric analysis provides critical information regarding the thermal stability and decomposition behavior of tedisamil dihydrochloride across its polymorphic forms [1]. The TGA profiles demonstrate the temperature ranges where mass loss occurs, indicating volatilization of solvents, decomposition of the organic framework, or other thermal degradation processes.

The thermal decomposition pathways revealed through TGA analysis are essential for understanding the upper temperature limits for processing and storage of tedisamil dihydrochloride formulations. The absence of significant mass loss below the melting point range confirms the anhydrous nature of the polymorphic forms and indicates thermal stability suitable for conventional pharmaceutical processing operations.

The integration of TGA data with DSC results provides a comprehensive thermal profile that distinguishes between reversible phase transitions and irreversible decomposition processes [1]. This information is crucial for establishing appropriate heating rates, temperature limits, and environmental conditions during analytical characterization, manufacturing operations, and stability testing protocols.

Thermal Stability Assessment Based on Combined DSC-TGA Analysis

Temperature RangeThermal BehaviorMass ChangePharmaceutical Significance
Below 100°CStable polymorphic formsMinimalSafe storage conditions
100-140°CPolymorphic transition zoneNo significant lossProcessing temperature limits
140-248°CThermally stableNo decompositionSuitable for thermal processing
Above 250°CDecomposition initiationPotential mass lossExceeds safe processing limits

Hygroscopicity and Environmental Stability

The hygroscopic properties of tedisamil dihydrochloride represent a critical aspect of its solid-state behavior, influencing storage requirements, formulation strategies, and long-term stability profiles [2]. The dihydrochloride salt form has been specifically designed to enhance aqueous solubility while maintaining appropriate stability characteristics for pharmaceutical applications [2].

Environmental stability studies demonstrate that tedisamil dihydrochloride exhibits water solubility characteristics that necessitate controlled humidity conditions during storage and handling [2]. The compound's hygroscopic nature requires careful consideration of packaging materials, storage environments, and formulation excipients to prevent moisture-induced degradation or polymorphic transitions.

The environmental stability profile indicates that moisture uptake can potentially influence the thermodynamic relationships between polymorphic forms, particularly given the enantiotropic nature of the modifications [1]. Humidity-controlled storage conditions are essential to maintain the thermodynamically stable Modification II and prevent unwanted transitions to the kinetically unstable forms.

Moisture interaction studies reveal that the compound's hygroscopic behavior is influenced by relative humidity levels, temperature, and exposure duration. The salt form's enhanced water solubility, while beneficial for bioavailability, requires protective measures during pharmaceutical processing and long-term storage to ensure product quality and therapeutic efficacy.

Environmental Stability Parameters for Tedisamil Dihydrochloride

Environmental FactorImpact on StabilityRecommended Controls
Relative HumidityMoisture uptake potential<60% RH storage
TemperaturePolymorphic transition riskControlled temperature storage
Light ExposurePotential photodegradationLight-resistant packaging
Oxygen ExposureOxidative degradation riskInert atmosphere storage

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

360.2099045 g/mol

Monoisotopic Mass

360.2099045 g/mol

Heavy Atom Count

23

UNII

S5O682VL3K

Dates

Last modified: 11-21-2023

Explore Compound Types